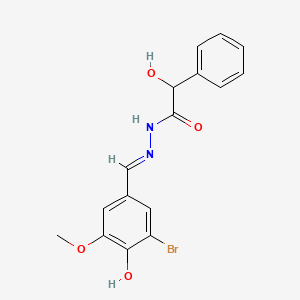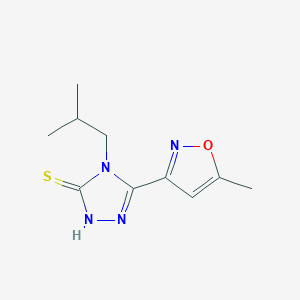
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide, commonly known as BHMPH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHMPH belongs to the class of hydrazones, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用机制
The mechanism of action of BHMPH is not fully understood. However, it is believed that BHMPH exerts its antimicrobial activity by inhibiting the growth and replication of microorganisms. BHMPH has also been shown to induce apoptosis, a programmed cell death, in cancer cells, leading to their death. Additionally, BHMPH has been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
BHMPH has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes, including urease and tyrosinase, which are involved in various physiological processes. BHMPH has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis in cancer cells. Moreover, BHMPH has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage.
实验室实验的优点和局限性
BHMPH has several advantages for laboratory experiments. It is easy to synthesize and can be obtained in high yields and purity. BHMPH has also been found to be stable under various experimental conditions, making it a suitable candidate for biological assays. However, BHMPH has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability. Moreover, BHMPH has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
未来方向
Several future directions can be explored in the field of BHMPH research. One potential direction is to investigate the molecular mechanism of BHMPH action in cancer cells and microorganisms. Another direction is to explore the potential of BHMPH as a lead compound for the development of new antimicrobial and anticancer agents. Moreover, the development of new formulations of BHMPH with improved solubility and bioavailability can enhance its therapeutic potential. Finally, the investigation of the pharmacokinetics and pharmacodynamics of BHMPH in animal models can provide valuable information for its future clinical development.
In conclusion, BHMPH is a synthetic compound that has shown promising potential for therapeutic applications. Its antimicrobial, anticancer, and anti-inflammatory properties have been extensively studied in scientific research. However, further research is required to fully understand its mechanism of action and to explore its potential as a lead compound for drug development.
合成方法
BHMPH can be synthesized by the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-hydroxy-2-phenylacetic acid hydrazide in the presence of a suitable catalyst. The synthesis of BHMPH has been optimized to achieve high yields and purity using various techniques, including microwave irradiation and solvent-free conditions.
科学研究应用
BHMPH has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been reported to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. BHMPH has also been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, BHMPH has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
属性
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-23-13-8-10(7-12(17)15(13)21)9-18-19-16(22)14(20)11-5-3-2-4-6-11/h2-9,14,20-21H,1H3,(H,19,22)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRXWBOKMLECCM-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-phenyloctahydropyrrolo[1,2-a]pyrazine di(2-butenedioate)](/img/structure/B5985323.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5985331.png)
![N'-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-nitrobenzohydrazide](/img/structure/B5985334.png)
![[(2S)-1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5985338.png)
![2-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5985351.png)

![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5985370.png)

![N-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5985382.png)
![methyl 4-[(2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B5985383.png)
![1-(cyclohexylmethyl)-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5985386.png)
![2-[acetyl(methyl)amino]-5-chlorobenzoic acid](/img/structure/B5985389.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5985394.png)

